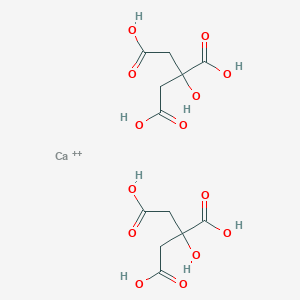
Dichloronickel;trimethylphosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloronickel(II)-trimethylphosphan ist ein Koordinationskomplex, der Nickel in seiner +2-Oxidationsstufe aufweist, koordiniert durch zwei Chloridionen und einen Trimethylphosphanliganden
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Dichloronickel(II)-trimethylphosphan beinhaltet typischerweise die Reaktion von Nickel(II)-chlorid mit Trimethylphosphan. Eine gängige Methode ist es, Nickel(II)-chlorid in einem geeigneten Lösungsmittel, wie Ethanol oder Tetrahydrofuran, zu lösen und dann Trimethylphosphan unter einer inerten Atmosphäre zuzugeben, um Oxidation zu verhindern. Die Reaktion wird üblicherweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt, um eine vollständige Bildung des Komplexes sicherzustellen.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für Dichloronickel(II)-trimethylphosphan nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese beinhalten. Dies würde die Optimierung der Reaktionsbedingungen zur Maximierung der Ausbeute und Reinheit sowie die Implementierung von Sicherheitsmaßnahmen zur Handhabung der potenziell gefährlichen Reagenzien und Produkte umfassen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dichloronickel;trimethylphosphanium typically involves the reaction of nickel(II) chloride with trimethylphosphine. One common method is to dissolve nickel(II) chloride in an appropriate solvent, such as ethanol or tetrahydrofuran, and then add trimethylphosphine under an inert atmosphere to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete formation of the complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and products.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Dichloronickel(II)-trimethylphosphan kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Nickel(III)-Spezies zu bilden.
Reduktion: Sie kann reduziert werden, um Nickel(I)-Spezies zu bilden.
Substitution: Die Chloridliganden können durch andere Liganden, wie Phosphine oder Amine, substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Starke Oxidationsmittel, wie Wasserstoffperoxid oder Kaliumpermanganat, können unter kontrollierten Bedingungen verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise eingesetzt.
Substitution: Ligandenaustauschreaktionen können mit überschüssigen Liganden in Lösungsmitteln wie Dichlormethan oder Acetonitril durchgeführt werden.
Hauptsächlich gebildete Produkte
Oxidation: Nickel(III)-Komplexe.
Reduktion: Nickel(I)-Komplexe.
Substitution: Neue Koordinationskomplexe mit verschiedenen Liganden.
Wissenschaftliche Forschungsanwendungen
Dichloronickel(II)-trimethylphosphan hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Biologie: Die Koordinationschemie der Verbindung wird untersucht, um Metall-Ligand-Wechselwirkungen und ihre biologischen Implikationen zu verstehen.
Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um das Potenzial für den Einsatz in der Medikamentenentwicklung und als Therapeutikum zu untersuchen.
Wirkmechanismus
Der Mechanismus, durch den Dichloronickel(II)-trimethylphosphan seine Wirkungen entfaltet, beinhaltet die Koordination des Nickelzentrums mit verschiedenen Liganden. Diese Koordination kann die elektronischen Eigenschaften des Nickels verändern und es ihm ermöglichen, an katalytischen Zyklen teilzunehmen. Die beteiligten molekularen Ziele und Pfade hängen von der jeweiligen Reaktion oder Anwendung ab, aber im Allgemeinen wirkt die Verbindung durch Erleichterung des Elektronentransfers und Stabilisierung von Reaktionszwischenprodukten .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Dichloro(1,3-bis(diphenylphosphino)propan)nickel: Ein weiterer Nickel(II)-Komplex mit unterschiedlichen Phosphinliganden.
Trimethylphosphan: Eine verwandte Verbindung, die als Ligand in verschiedenen Koordinationskomplexen dient.
Eindeutigkeit
Dichloronickel(II)-trimethylphosphan ist aufgrund seiner spezifischen Ligandenumgebung einzigartig, die ihm besondere elektronische und sterische Eigenschaften verleiht. Dies macht es besonders effektiv in bestimmten katalytischen Anwendungen, in denen andere Nickelkomplexe möglicherweise nicht so gut funktionieren.
Eigenschaften
Molekularformel |
C6H20Cl2NiP2+2 |
|---|---|
Molekulargewicht |
283.77 g/mol |
IUPAC-Name |
dichloronickel;trimethylphosphanium |
InChI |
InChI=1S/2C3H9P.2ClH.Ni/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2 |
InChI-Schlüssel |
KYHNNWWCXIOTKC-UHFFFAOYSA-N |
Kanonische SMILES |
C[PH+](C)C.C[PH+](C)C.Cl[Ni]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[1H-indene-1,3'-pyrrolidine]-1'-carboxylic acid, 4-bromo-2,3-dihydro-, 1,1-dimethylethyl ester](/img/structure/B11815805.png)

![2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzamide](/img/structure/B11815808.png)
![Alanine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-](/img/structure/B11815818.png)






![2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine](/img/structure/B11815850.png)


![Ethyl 2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B11815882.png)
